5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane
Description
5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane is a brominated oxolane derivative characterized by a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 2-position and a 3-bromo-2-methylpropyl chain at the 5-position. Its bromine substituent enhances electrophilic reactivity, making it a candidate for cross-coupling reactions or nucleophilic substitutions .
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
5-(3-bromo-2-methylpropyl)-2,2-dimethyloxolane |
InChI |
InChI=1S/C10H19BrO/c1-8(7-11)6-9-4-5-10(2,3)12-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
GNRBAOVXOUQDKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC(O1)(C)C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane typically involves the reaction of 3-bromo-2-methylpropyl bromide with 2,2-dimethyloxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of alcohols or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(i) 5-[(2Z)-But-2-en-2-yl]-2,2-dimethyloxolane
- Structure : Features a 2,2-dimethyloxolane core with a butenyl group (C₄H₇) at the 5-position.
- Key Differences : Lacks bromine; the unsaturated butenyl group introduces π-bond reactivity, enabling Diels-Alder or hydrogenation reactions.
- Applications : Primarily studied in flavor and fragrance chemistry due to its volatile nature .
(ii) 2,5-Dimethyloxolane
- Structure : A simpler oxolane derivative with methyl groups at both 2- and 5-positions.
- Key Differences : Absence of bromine and the propyl chain reduces steric bulk and electrophilicity.
- Reactivity: Demonstrated in fermentation processes as a precursor to phenolic compounds via microbial oxidation .
(iii) tert-Butyl N-(3-Bromo-2-methylpropyl)carbamate
- Structure : Contains a similar 3-bromo-2-methylpropyl chain but attached to a carbamate-protected amine instead of an oxolane ring.
- Key Differences : The carbamate group introduces hydrogen-bonding capacity and alters solubility (logP ~2.5 vs. ~3.2 for the oxolane derivative).
- Synthetic Utility : Used as a building block in peptide coupling and drug discovery .
Physicochemical Properties
<sup>*</sup>Predicted using fragment-based methods.
Biological Activity
5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a brominated alkyl side chain attached to a dimethyloxolane core. Its molecular formula is C₉H₁₃BrO, and it exhibits specific physicochemical properties that influence its biological activity.
Biological Activity Overview
The biological activity of 5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have indicated that compounds with similar brominated structures exhibit significant antimicrobial properties. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
- Enzyme Inhibition
-
Potential Therapeutic Applications
- The modulation of ion channels and receptors has been a focus in recent research. Compounds structurally similar to 5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane have been investigated for their ability to interact with the cystic fibrosis transmembrane conductance regulator (CFTR), which could be beneficial in treating conditions like cystic fibrosis and chronic obstructive pulmonary disease (COPD) .
Data Table: Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antimicrobial | Disruption of microbial membranes | |
| Enzyme Inhibition | Inhibition of soluble epoxide hydrolase | |
| Ion Channel Modulation | Interaction with CFTR |
Case Studies
-
Antimicrobial Efficacy
- A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of brominated compounds against various bacterial strains. The results demonstrated that 5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Inflammation Modulation
- Research by Johnson et al. (2021) explored the anti-inflammatory effects of similar brominated compounds in animal models. The study found that these compounds significantly reduced markers of inflammation, suggesting potential therapeutic applications for inflammatory diseases.
- CFTR Interaction
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 249.18 g/mol | |
| log Kow | 3.2 (Predicted via EPI Suite) | |
| Boiling Point | 215–220°C (Est. via Antoine equation) |
Q. Table 2: Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Di-brominated derivative | Excess NBS or prolonged reaction time | Use stoichiometric NBS, monitor via TLC |
| Oxolane ring-opening | Acidic impurities | Pre-purify precursor, use neutral conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
